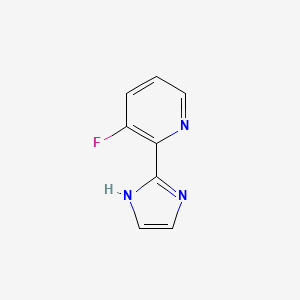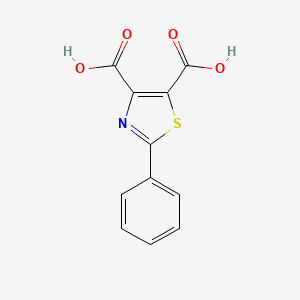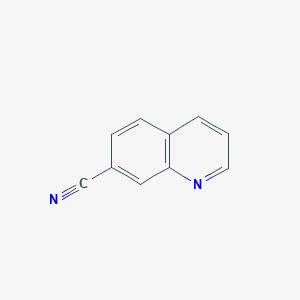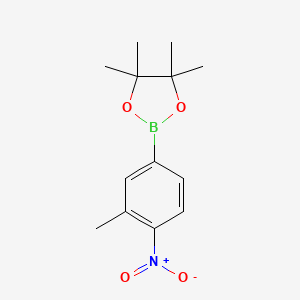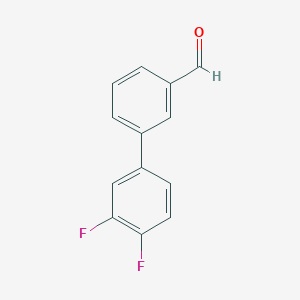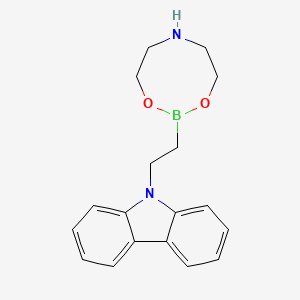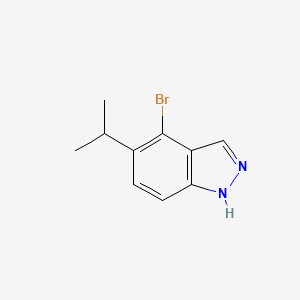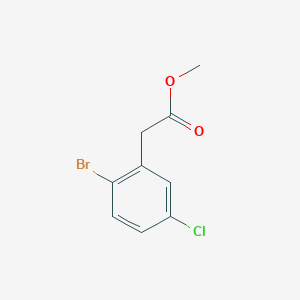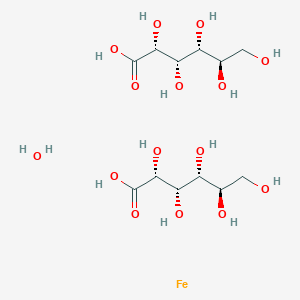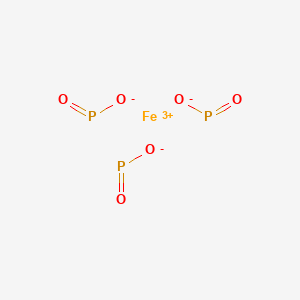
5-Cyano-2-Methoxyphenylboronsäure
Übersicht
Beschreibung
5-Cyano-2-methoxyphenylboronic acid is a chemical compound with the molecular formula C8H8BNO3 and a molecular weight of 176.97 . It is a solid substance .
Molecular Structure Analysis
The IUPAC name for this compound is 5-cyano-2-methoxyphenylboronic acid . The InChI code is 1S/C8H8BNO3/c1-13-8-3-2-6(5-10)4-7(8)9(11)12/h2-4,11-12H,1H3 .Chemical Reactions Analysis
While specific chemical reactions involving 5-Cyano-2-methoxyphenylboronic acid are not available, boronic acids are known to be involved in various types of coupling reactions, such as the Suzuki-Miyaura coupling .Physical And Chemical Properties Analysis
This compound has a boiling point of approximately 412.4±55.0°C at 760 mmHg . It has a predicted density of 1.27 g/cm3 and a predicted refractive index of n20D 1.55 . It is recommended to store this compound in an inert atmosphere at 2-8°C .Wissenschaftliche Forschungsanwendungen
Medizinische Chemie
In der medizinischen Chemie ist 5-Cyano-2-Methoxyphenylboronsäure ein wertvolles Zwischenprodukt für die Synthese komplexer Moleküle. Sie ist besonders nützlich bei der Entwicklung von Suzuki-Miyaura-Kreuzkupplungsreaktionen, die eine zentrale Rolle bei der Schaffung neuer chemischer Einheiten spielen, die auf ihr therapeutisches Potenzial hin untersucht werden können . Diese Boronsäurederivate können verwendet werden, um die Cyano- und Methoxyphenylfunktionalitäten in Moleküle einzubringen, die häufig in Medikamenten vorkommen, die eine Vielzahl von Krankheiten behandeln.
Landwirtschaft
In der Landwirtschaft findet diese Verbindung Anwendung bei der Synthese von Pflanzenschutzmitteln. Sie kann verwendet werden, um neue Bor-haltige Verbindungen zu erzeugen, die als potenzielle Wachstumsregulatoren oder Pestizide dienen . Die Stabilität und Reaktivität von Boronsäuren macht sie geeignet für die Herstellung von Verbindungen, die den Umweltbedingungen in landwirtschaftlichen Umgebungen standhalten können.
Materialwissenschaften
This compound: wird in der Materialwissenschaft zur Herstellung von organischen elektronischen Materialien eingesetzt. Ihre Fähigkeit, stabile Boronsäureester zu bilden, macht sie zu einem Kandidaten für die Herstellung von leitfähigen Polymeren und organischen Leuchtdioden (OLEDs) . Diese Materialien sind für die Entwicklung flexibler Elektronik und fortschrittlicher Displaytechnologien unerlässlich.
Umweltwissenschaften
In den Umweltwissenschaften kann dieses Boronsäurederivat an der Entwicklung von umweltfreundlichen Syntheseverfahren beteiligt sein. Ihre Rolle bei der Suzuki-Miyaura-Kupplung ist aufgrund der milden Reaktionsbedingungen und der ungiftigen Natur der Nebenprodukte von Bedeutung, was mit den Prinzipien der grünen Chemie übereinstimmt .
Analytische Chemie
Analytische Chemiker können This compound bei der Herstellung von chemischen Sensoren einsetzen. Boronsäuren können mit verschiedenen Analyten interagieren, wodurch sie für den Nachweis von Zuckern, Anionen und anderen organischen Verbindungen in komplexen Gemischen nützlich sind .
Biochemie
In der Biochemie ist diese Verbindung ein Vorläufer bei der Synthese von biologisch aktiven Molekülen. Sie kann verwendet werden, um Peptide und Proteine zu modifizieren oder um kleine Moleküle zu erzeugen, die biologische Pfade modulieren können, was zum Verständnis zellulärer Prozesse beiträgt .
Pharmazeutische Forschung
Die pharmazeutische Forschung nutzt This compound für die Wirkstoffforschung und -entwicklung. Sie ist maßgeblich an der Synthese von Wirkstoffkandidaten beteiligt, insbesondere bei der Optimierung von Leitstrukturen für erhöhte Wirksamkeit und reduzierte Toxizität .
Organische Synthese
Schließlich ist diese Verbindung in der organischen Synthese ein vielseitiger Baustein. Sie ist an verschiedenen Kohlenstoff-Kohlenstoff-Bindungsbildungsreaktionen beteiligt, die für den Aufbau komplexer organischer Moleküle von grundlegender Bedeutung sind. Ihre Verwendung erstreckt sich auf die Synthese von Naturstoffen, pharmazeutischen Wirkstoffen und neuen Materialien .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed (H302) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes . It is recommended to wear protective gloves/protective clothing/eye protection/face protection .
Wirkmechanismus
Target of Action
5-Cyano-2-methoxyphenylboronic acid is primarily used as a reagent in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . The primary targets of this compound are the carbon atoms in the molecules that are being coupled .
Mode of Action
In the Suzuki-Miyaura cross-coupling reaction, 5-Cyano-2-methoxyphenylboronic acid acts as a nucleophile . It undergoes transmetalation, a process where it transfers its organic group (the 5-Cyano-2-methoxyphenyl group) from boron to palladium . This results in the formation of a new carbon-carbon bond .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is a key step in many synthetic pathways, particularly in the synthesis of biologically active compounds . The reaction allows for the formation of complex organic molecules from simpler precursors . The downstream effects of this reaction depend on the specific molecules being synthesized.
Pharmacokinetics
For instance, it has a boiling point of 412.4±55.0°C at 760 mmHg , suggesting that it is relatively stable under normal conditions. Its density is predicted to be 1.27 g/cm^3 .
Result of Action
The primary result of the action of 5-Cyano-2-methoxyphenylboronic acid is the formation of a new carbon-carbon bond . This can lead to the synthesis of a wide range of organic compounds, depending on the other reagents used in the reaction .
Action Environment
The efficacy and stability of 5-Cyano-2-methoxyphenylboronic acid can be influenced by various environmental factors. For instance, the Suzuki-Miyaura reaction typically requires a palladium catalyst and a base . The choice of these can affect the efficiency of the reaction . Additionally, the reaction is generally performed under an inert atmosphere to prevent oxidation .
Eigenschaften
IUPAC Name |
(5-cyano-2-methoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BNO3/c1-13-8-3-2-6(5-10)4-7(8)9(11)12/h2-4,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDZCPLGOLLHOON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C#N)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50629624 | |
| Record name | (5-Cyano-2-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50629624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
612833-37-1 | |
| Record name | (5-Cyano-2-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50629624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




